molecular formula C16H18FNO2S B10969315 2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide

2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B10969315
M. Wt: 307.4 g/mol
InChI Key: BVDQJEUPGHZDAE-UHFFFAOYSA-N
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Description

2-FLUORO-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a fluorine atom, a methyl group, and an isopropyl group attached to a benzene ring, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Nitration and Reduction: The starting material, 2-methyl-6-(propan-2-yl)aniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Fluorination: The amino group is then fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonation: The fluorinated intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Fluorination: N-fluorobenzenesulfonimide (NFSI)

    Sulfonation: Benzenesulfonyl chloride, pyridine

    Coupling: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-FLUORO-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of new antibiotics.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It is used in chemical biology to study the effects of fluorinated compounds on biological systems.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-FLUORO-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.

    2-FLUORO-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-THIOAMIDE: Similar structure but with a thioamide group.

Uniqueness

The presence of the sulfonamide group in 2-FLUORO-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE makes it unique compared to its analogs. Sulfonamides are known for their strong inhibitory effects on enzymes, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

2-fluoro-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-11(2)13-8-6-7-12(3)16(13)18-21(19,20)15-10-5-4-9-14(15)17/h4-11,18H,1-3H3

InChI Key

BVDQJEUPGHZDAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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